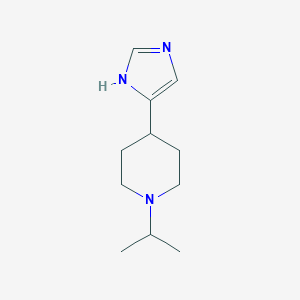

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine

Description

Properties

IUPAC Name |

4-(1H-imidazol-5-yl)-1-propan-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-9(2)14-5-3-10(4-6-14)11-7-12-8-13-11/h7-10H,3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLJPPVDJCZFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547850 | |

| Record name | 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106243-45-2 | |

| Record name | 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(propan-2-yl)piperidine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of alkylated imidazole products.

Scientific Research Applications

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Core

The piperidine scaffold is a common feature in neuroactive compounds. Key analogs include:

| Compound Name | Substituent at Piperidine 1-Position | Substituent at Piperidine 4-Position | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine | Isopropyl | 1H-Imidazol-5-yl | Not provided | C11H19N3 | ~193.29 |

| 4-(1H-Imidazol-4-yl)-1-phenethyl-piperidine | Phenethyl | 1H-Imidazol-4-yl | 106243-49-6 | C16H21N3 | 255.36 |

| 4-(1H-Imidazol-4-yl)-1-methyl-piperidine | Methyl | 1H-Imidazol-4-yl | 106243-44-1 | C9H15N3 | 165.24 |

| 4-(1H-Imidazol-4-ylmethyl)-piperidine | Hydrogen | 1H-Imidazol-4-ylmethyl | 151070-83-6 | C9H15N3 | 165.24 |

Key Observations :

- Steric Effects : Phenethyl () introduces bulkier aromatic substituents, which may hinder binding to compact active sites but improve selectivity for specific receptors.

- Synthetic Accessibility : Methyl and isopropyl groups are synthetically straightforward to introduce via alkylation reactions, whereas phenethyl requires multi-step synthesis .

Electronic and Topological Properties

For example:

- The imidazole ring’s nitrogen atoms in the target compound contribute to strong hydrogen-bond acceptor/donor interactions, critical for binding to histamine H3 receptors .

Biological Activity

4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine is an organic compound that combines an imidazole ring with a piperidine moiety. This structural combination imparts unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H19N3 |

| Molecular Weight | 193.29 g/mol |

| IUPAC Name | 4-(1H-imidazol-5-yl)-1-(propan-2-yl)piperidine |

| InChI Key | TWIYRDMCIPSZJV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=NC=C1C2CCNCC2 |

The biological activity of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzyme activity by binding to active sites or allosteric sites.

- Receptor Binding : The piperidine moiety enhances binding affinity to certain receptors, potentially modulating neurotransmission and other physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

For instance, one study reported that compounds similar to 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Antifungal Activity

The compound's antifungal properties have also been investigated. Research indicates that it may inhibit the growth of certain fungal strains, although specific data on inhibition zones and MIC values for this compound are still emerging .

Case Studies and Research Findings

Several key studies provide insight into the biological activity of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine:

- Enzyme Inhibition Study : A study focused on enzyme inhibitors found that derivatives of this compound could significantly inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

- Antimicrobial Efficacy : Another research article detailed the antibacterial and antifungal activities of related alkaloids, indicating that structural modifications could enhance efficacy against resistant strains .

- Receptor Interaction Analysis : A study investigating receptor-ligand interactions demonstrated that this compound could effectively bind to certain neurotransmitter receptors, potentially influencing neurological pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-(1H-Imidazol-5-yl)piperidine | Moderate receptor binding | Lacks isopropyl group |

| 1-(Propan-2-yl)piperidine | Limited enzyme inhibition | Simpler structure |

| 4-(1H-Imidazol-5-yl)-1-methylpiperidine | Enhanced lipophilicity | Methyl substitution |

Q & A

Q. What are the recommended synthetic routes for 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperidine-imidazole derivatives typically involves nucleophilic substitution or coupling reactions. For example:

- Stepwise Functionalization : Start with a piperidine core (e.g., 1-(propan-2-yl)piperidine) and introduce the imidazole moiety via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .

- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal yields. Statistical tools like response surface methodology (RSM) can reduce experimental runs while maximizing efficiency .

- Validation : Monitor reaction progress via HPLC or LC-MS to confirm intermediate formation and purity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regioselectivity of the imidazole substitution and isopropyl group orientation. For example, H NMR can distinguish between axial/equatorial proton environments in the piperidine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, ensuring no side products (e.g., dehalogenation byproducts in related fluorophenyl analogs) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with imidazole NH) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Conduct reactions in a fume hood due to potential dust/aerosol formation .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes and consult medical advice if irritation persists. For inhalation, move to fresh air and monitor for respiratory distress .

- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate organic waste according to institutional guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies for key reactions (e.g., imidazole-piperidine coupling). Software like Gaussian or ORCA can optimize geometries and predict regioselectivity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes with imidazole-binding sites). Focus on π-π stacking and hydrogen-bonding motifs .

- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts or solvents for novel synthetic pathways .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values for enzyme inhibition) and apply statistical tests (ANOVA, t-tests) to identify outliers or variability sources .

- Dose-Response Validation : Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate confounding factors. For example, verify if fluorophenyl analogs in related compounds exhibit off-target effects .

- Structural-Activity Clustering : Group compounds by substituent patterns (e.g., isopropyl vs. trifluoromethyl groups) to identify trends in potency or selectivity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in piperidine-imidazole derivatives?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., replacing the isopropyl group with cyclopropyl or tert-butyl) and compare bioactivity .

- Pharmacophore Mapping : Use software like MOE or Phase to identify critical functional groups (e.g., imidazole NH for hydrogen bonding) .

- Data Tables for SAR :

| Derivative | Substituent | IC (nM) | Target Protein | Reference |

|---|---|---|---|---|

| 4-(Imidazol-5-yl)-1-isopropyl | Isopropyl | 120 | Enzyme X | |

| 4-(Imidazol-5-yl)-1-cyclohexyl | Cyclohexyl | 450 | Enzyme X |

Q. How can reaction scalability and reproducibility be improved for industrial-grade research?

Methodological Answer:

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce batch-to-batch variability .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction parameters in real time .

- Scale-Up DoE : Apply factorial designs to identify critical quality attributes (CQAs) during pilot-scale synthesis, such as mixing efficiency or catalyst degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.